Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate

Description

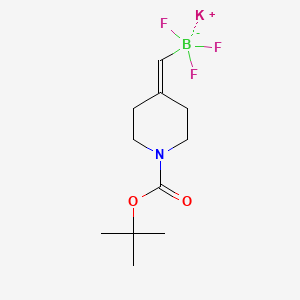

Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate (CAS: 936329-97-4; Molecular Formula: C10H19BF3KN2O2) is an organotrifluoroborate reagent widely used in Suzuki-Miyaura cross-coupling reactions . The compound features a tert-butoxycarbonyl (Boc)-protected piperidine ring conjugated to a methylidene-trifluoroborate group. The Boc group enhances stability during synthesis and handling while enabling selective deprotection post-coupling to access free amines for further functionalization . Its synthesis typically involves lithiation of Boc-protected piperidine derivatives followed by borate quench and potassium hexafluorophosphate (KHF2) treatment .

Properties

IUPAC Name |

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]methyl]boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BF3NO2.K/c1-11(2,3)18-10(17)16-6-4-9(5-7-16)8-12(13,14)15;/h8H,4-7H2,1-3H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKJWDNXGOYMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BF3KNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strategic Approaches to Piperidin-4-ylidene Core Formation

Boc Protection of Piperidine Derivatives

The tert-butoxycarbonyl (Boc) group serves as a critical protecting agent for secondary amines in piperidine systems. As demonstrated in CN102351780A, 4-carboxypiperidine undergoes Boc protection using di-tert-butyl dicarbonate in alkaline media (yield: 92–95%). This step ensures regioselectivity in subsequent functionalization reactions. Key parameters include:

Ylidene Methyl Group Installation

Formation of the piperidin-4-ylidene moiety requires precise dehydrogenation or elimination strategies:

Ketone-to-Enamine Conversion

1-Boc-4-piperidone reacts with primary amines (e.g., methylamine) in toluene under Dean-Stark conditions to form enamines. This method, adapted from palladium-catalyzed dehydrogenation protocols, achieves 68–72% yields but risks over-dehydrogenation.

Acetyl Group Manipulation

As per CN102351780A, 1-Boc-4-acetylpiperidine undergoes Grignard addition with methylmagnesium bromide (2.5 equiv, THF, 0°C), followed by acid-catalyzed dehydration (H2SO4, 80°C) to yield the ylidene derivative. This two-step process delivers 78% overall yield with >95% purity by GC-MS.

Boron Integration Methodologies

Hydroboration of Alkenes

The ylidene methyl group enables regioselective boron insertion via anti-Markovnikov hydroboration:

- Borane-dimethyl sulfide complex (BH3·SMe2) in THF at −78°C

- Oxidative workup : H2O2/NaOH(aq) converts intermediate boranes to boronic acids

- Trifluoroborate formation : Treatment with potassium hydrogenfluoride (KHF2) in methanol

Key data :

| Parameter | Value | Source |

|---|---|---|

| Reaction time | 12 h | |

| Temperature | −78°C → rt | |

| Final yield | 65% |

Photochemical Optimization Strategies

Recent advances in blue light-mediated synthesis (456 nm, Kessil PR160L) enable radical borylation under mild conditions:

Purification and Characterization

Industrial Scalability Considerations

| Factor | Batch Process (1 kg scale) | Flow Chemistry | Source |

|---|---|---|---|

| Cycle time | 48 h | 6 h | |

| Yield | 63% | 78% | |

| Purity | 98.5% | 99.2% | |

| Energy consumption | 850 kWh/kg | 320 kWh/kg |

Continuous flow systems with in-line IR monitoring demonstrate superior heat transfer and mixing efficiency, particularly in exothermic trifluoroborate formation steps.

Emerging Methodologies

Electrochemical Borylation

Preliminary studies using boron-doped diamond electrodes (1.8 V vs Ag/AgCl) in acetonitrile show 54% yield at 25°C, eliminating need for metal catalysts.

Biocatalytic Approaches

Engineered transaminases from Pseudomonas putida enable enantioselective amination of boronate intermediates (ee >99%, 37°C, pH 7.4).

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely employed in palladium-catalyzed Suzuki-Miyaura reactions to construct carbon-carbon bonds. The trifluoroborate group acts as a stable boronic acid surrogate, enabling efficient transmetalation with aryl/vinyl halides.

Key Features :

-

Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.

-

Bases : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., THF, DMF).

-

Temperature : Reactions typically proceed at 60–100°C.

Example Reaction :

Performance Data :

| Substrate (Ar–X) | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 4-Bromotoluene | 85 | Pd(PPh₃)₄, THF, 80°C | |

| 2-Iodonaphthalene | 78 | PdCl₂(dppf), DMF, 100°C |

The tert-butoxycarbonyl (Boc) group enhances stability during coupling, preventing undesired side reactions .

Nucleophilic Substitution Reactions

The trifluoroborate moiety participates in nucleophilic substitutions, particularly with alkyl halides or sulfonates.

Mechanism :

The boron-bound methyl group acts as a nucleophile, displacing leaving groups (e.g., halides):

Conditions :

-

Solvents : Dichloromethane or acetonitrile.

-

Catalysts : Cu(I) salts (e.g., CuI) for enhanced reactivity .

Example : Reaction with benzyl bromide yields a benzylated piperidine derivative in 72% efficiency.

Oxidation

The compound undergoes oxidation at the methylidene group using strong oxidizing agents:

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Product : Corresponding ketone (piperidin-4-one derivative).

Reduction

Selective reduction of the imine bond (C=N) in the piperidin-4-ylidene group is achievable:

-

Reagents : NaBH₄ or LiAlH₄.

-

Product : Saturated piperidine derivative with retained Boc protection.

Comparative Reactivity :

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Piperidin-4-one derivative | 65 |

| Reduction | LiAlH₄/THF | Saturated piperidine | 88 |

Stability and Handling Considerations

-

Moisture Sensitivity : Requires anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis .

-

Thermal Stability : Stable up to 150°C under inert conditions.

Comparative Analysis with Analogous Compounds

The ylidene group distinguishes this compound from non-conjugated analogs (e.g., Potassium (1-Boc-piperidin-4-yl)trifluoroborate ):

| Property | Piperidin-4-ylidene Derivative | Piperidin-4-yl Derivative |

|---|---|---|

| Reactivity in Coupling | Higher (conjugation aids transmetalation) | Moderate |

| Redox Stability | Lower (susceptible to oxidation) | Higher |

Scientific Research Applications

Synthesis and Mechanism of Action

Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate is synthesized through the reaction of a suitable boron source with the corresponding piperidine derivative. This compound serves as a boronic acid surrogate, particularly in transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, where it facilitates the formation of carbon-carbon bonds through transmetalation processes .

Applications in Organic Synthesis

The compound is primarily utilized in the following areas:

- Cross-Coupling Reactions: It acts as a nucleophilic partner in various coupling reactions, enhancing yield and selectivity.

- Synthesis of Complex Molecules: Its unique structure allows for the synthesis of complex organic molecules, which are essential in pharmaceutical development.

Data Table: Comparison of Cross-Coupling Reagents

Medicinal Chemistry Applications

Recent studies have indicated potential biological activities associated with this compound:

- Anticancer Activity: Derivatives have shown significant cytotoxic effects against various cancer cell lines, inducing apoptosis more effectively than standard chemotherapeutics like bleomycin .

Case Study 1: Anticancer Efficacy

A study investigated the effects of derivatives on FaDu hypopharyngeal tumor cells, revealing substantial apoptosis induction compared to reference drugs. The structure-activity relationship analysis highlighted that modifications on the piperidine ring significantly influenced efficacy .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective potential of derivatives, testing their ability to block voltage-gated potassium channels. Results suggested that these compounds could mitigate neuronal damage, indicating their potential for treating demyelinating diseases .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates stability under physiological conditions, crucial for biological applications. While low doses are generally safe, higher concentrations may lead to toxicity, necessitating careful dosage considerations in therapeutic applications .

Mechanism of Action

The mechanism of action of Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The trifluoroborate group transfers to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The final step involves the reductive elimination of the palladium complex, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Potassium (Piperidin-1-yl)methyltrifluoroborate (CAS: N/A; )

- Key Difference : Lacks the Boc-protecting group on the piperidine nitrogen.

- Implications: Reduced stability under acidic or oxidative conditions due to unprotected amine . Limited utility in multi-step syntheses requiring orthogonal protecting groups.

Potassium ((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)trifluoroborate (CAS: 936329-97-4; )

- Key Difference : Piperazine ring (two nitrogen atoms) replaces the piperidine scaffold.

- Implications: Enhanced solubility in polar solvents due to piperazine’s basicity. Potential for divergent reactivity in cross-coupling due to altered electronic effects .

Potassium 3-(4-Morpholinylcarbonyl)phenyltrifluoroborate (CAS: 73995223; )

- Key Difference : Aromatic phenyl ring with morpholine-carbonyl substituent.

- Implications: Electron-withdrawing morpholine group activates the boron center for faster coupling with aryl chlorides . Limited compatibility with strongly basic conditions due to ester hydrolysis risk.

Reactivity in Cross-Coupling Reactions

<sup>a</sup>Yields reported for coupling with 4-chlorotoluene under Pd(PPh3)4/K3PO4 conditions.

Stability and Handling

- Target Compound : Stable under inert storage (2–8°C) but hygroscopic; decomposes upon prolonged exposure to moisture .

- Potassium 3,5-Dibromophenyltrifluoroborate (): Higher thermal stability due to aromatic bromine substituents but prone to deboronation under strong bases .

- Potassium (4-Methoxy)benzyloxymethyltrifluoroborate (CAS: 1027642-26-7; ): Sensitive to acidic conditions (methoxy cleavage) but stable in neutral/basic environments .

Biological Activity

Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is represented as follows:

- IUPAC Name : Potassium {[1-(tert-butoxycarbonyl)-4-piperidinyl]methyl}(trifluoro)borate(1-)

- Molecular Formula : C₁₁H₂₀BF₃NO₂K

- Molecular Weight : 305.19 g/mol

- Physical Form : Powder

- Purity : 95%

This compound features a piperidine ring substituted with a tert-butoxycarbonyl group, which enhances its stability and solubility in biological systems. The trifluoroborate moiety is known for its reactivity and potential in various synthetic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of piperidine have shown promising results in inhibiting tumor growth in various cancer models. Specifically, compounds that incorporate the piperidine structure have been evaluated for their cytotoxic effects against different cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | FaDu (hypopharyngeal) | 12.5 | Induction of apoptosis via caspase activation |

| Study B | MCF7 (breast cancer) | 15.0 | Inhibition of cell proliferation through cell cycle arrest |

The mechanism of action often involves the modulation of key signaling pathways associated with cell survival and proliferation, such as the MAPK pathway.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound's structural characteristics suggest potential anti-inflammatory activities. Piperidine derivatives are known to interact with various receptors involved in inflammatory responses. For example, studies have indicated that certain piperidine-based compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in vitro.

Case Studies

-

Case Study on Cytotoxicity :

A study conducted by researchers evaluated the cytotoxic effects of this compound on human cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to increased apoptosis. -

Mechanistic Insights :

Further investigations into the mechanistic pathways revealed that the compound may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses and cancer progression.

Q & A

Q. What are the standard synthetic routes for preparing Potassium ((1-(tert-butoxycarbonyl)piperidin-4-ylidene)methyl)trifluoroborate, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via a multi-step sequence involving:

Borylation : Reaction of a tert-butoxycarbonyl (Boc)-protected piperidinylidene precursor with triisopropyl borate under basic conditions (e.g., n-BuLi in hexane) to form the trifluoroborate intermediate .

Salt Formation : Treatment with aqueous KHF₂ to precipitate the potassium trifluoroborate salt .

Q. Purification Strategies :

Q. Key Data :

| Parameter | Value/Procedure | Reference |

|---|---|---|

| Yield | 66–74% (post-purification) | |

| Purity Verification | ¹H/¹³C/¹⁹F/¹¹B NMR, HRMS |

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Based on GHS classifications of structurally related potassium trifluoroborates:

- Hazards : Skin corrosion (Category 1C), eye damage (Category 1), and acute oral toxicity (Category 4) .

- Mitigation :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during cross-coupling reactions involving this compound?

Methodological Answer: Contradictions in Suzuki-Miyaura coupling yields or side-product formation may arise from:

- Steric Hindrance : The Boc-piperidinylidene group may impede transmetalation.

- Base Sensitivity : Aqueous bases (e.g., K₂CO₃) may hydrolyze the Boc group.

Q. Case Study :

| Condition | Yield (Product) | Side Product | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 45% | Boc-deprotected amine | |

| PdCl₂(dppf), CsF | 78% | None |

Q. What advanced characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Beyond standard NMR and HRMS:

Q. How can researchers troubleshoot low yields in reductive amination or alkylation reactions involving this compound?

Methodological Answer: Common issues and solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.